molecular formula C18H19ClN2O4 B5158510 N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No. B5158510
M. Wt: 362.8 g/mol
InChI Key: OAPCEWJGXFIKEB-UHFFFAOYSA-N
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Description

The chemical compound appears to have relevance in the field of organic chemistry due to its structural complexity and potential biological activities. While specific studies directly mentioning this compound were not found, related research indicates interest in similar compounds for their synthetic challenges and applications in material science, medicinal chemistry, and catalysis.

Synthesis Analysis

The synthesis of related compounds involves reactions with nitrogen-containing binucleophilic agents, leading to various derivatives characterized by X-ray crystallography. These synthesis pathways often employ multi-step reactions that may include condensation, dehydrohalogenation, and ether cleavage, indicating the complexity of synthesizing such molecules (Kosolapova et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of analogous compounds has been performed using X-ray diffraction, revealing insights into their crystal packing, hydrogen bonding, and overall geometry. For example, the structure of related Schiff base compounds indicates planar segments and specific angles between structural motifs, which are crucial for understanding the compound's reactivity and physical properties (Yaeghoobi et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving related molecules often include transformations such as ether cleavage, carbonyl-ylide condensation, and elimination reactions. These reactions can significantly alter the compound's physical and chemical properties, leading to new materials with potential applications in various fields (Marinetti & Savignac, 2003).

Physical Properties Analysis

The physical properties of such compounds are closely related to their molecular structure, particularly in terms of solubility, melting points, and crystal packing. Studies have shown that small changes in the molecular structure, such as the introduction of methoxy groups or modifications to the ethylene backbone, can significantly affect these properties (Shruthi et al., 2019).

properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-24-14-6-3-12(4-7-14)9-10-20-17(22)18(23)21-13-5-8-16(25-2)15(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPCEWJGXFIKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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